![molecular formula C15H16N4S B1637234 N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B1637234.png)
N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylthieno[2,3-b]pyridine and 2-cyanovinyl derivatives. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide: shares structural similarities with other thieno[2,3-b]pyridine derivatives.
4,6-Dimethylthieno[2,3-b]pyridine: A precursor in the synthesis of the compound.
2-Cyanovinyl derivatives: Structural analogs with variations in the substituents.
Uniqueness
The uniqueness of N’-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide lies in its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H16N4S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H16N4S/c1-10-8-11(2)18-15-13(10)14(17-9-19(3)4)12(20-15)6-5-7-16/h5-6,8-9H,1-4H3 |
InChI Key |
WOZKLBMYYBNGIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N=CN(C)C)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N=CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


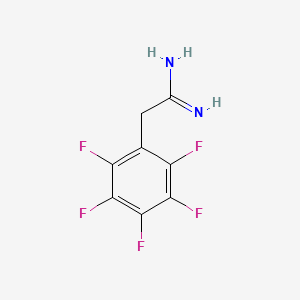
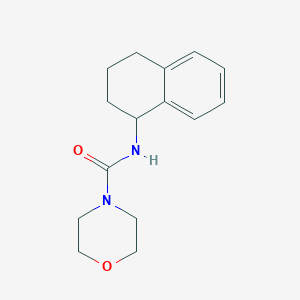
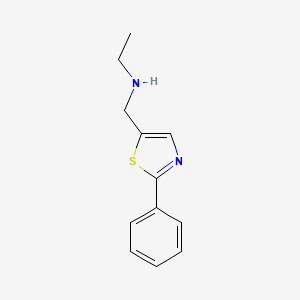
![4-[2-(4-Ethoxyphenyl)ethyl]piperidine](/img/structure/B1637165.png)
![N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B1637167.png)
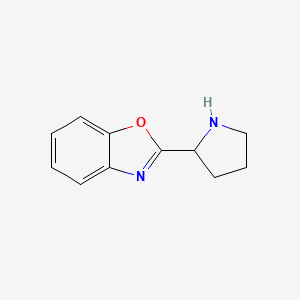
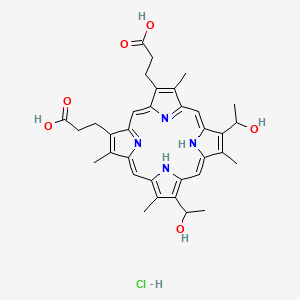
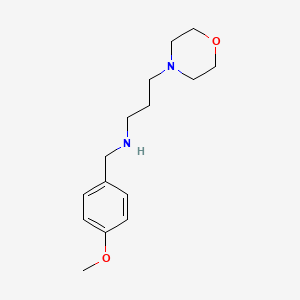
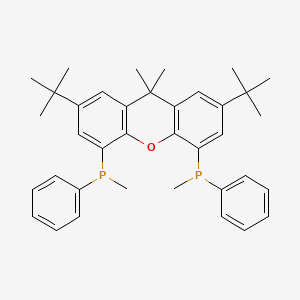
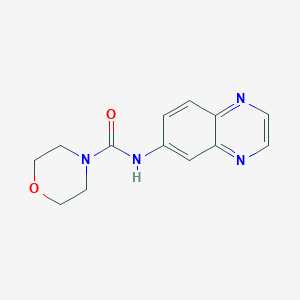

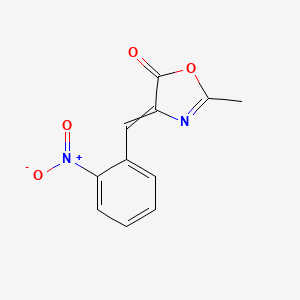
![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1637219.png)
![2,3-dichloro-4-[(2,4-dichlorophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1637228.png)
